N-benzyl-1-methylhydrazinecarbothioamide
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Overview
Description
Preparation Methods
N-benzyl-1-methylhydrazinecarbothioamide can be synthesized through the reaction of N-benzyl-1-methylhydrazine with carbon disulfide (CS2) The reaction conditions typically involve the use of an appropriate solvent and controlled temperature to ensure the formation of the desired product
Chemical Reactions Analysis
N-benzyl-1-methylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-1-methylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: While not used therapeutically, it serves as a model compound in medicinal chemistry research to explore potential pharmacological activities.
Industry: Its applications in industry are limited, primarily due to its specialized use in research settings.
Mechanism of Action
The mechanism of action of N-benzyl-1-methylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied to understand protein function and interactions. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-1-methylhydrazinecarbothioamide can be compared with other similar compounds, such as:
N-methylhydrazinecarbothioamide: This compound has a similar structure but lacks the benzyl group, which can affect its reactivity and applications.
N-benzylhydrazinecarbothioamide: This compound lacks the methyl group, which can also influence its chemical properties and uses.
Properties
IUPAC Name |
1-amino-3-benzyl-1-methylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-12(10)9(13)11-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAIXBMYEIAKJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368309 |
Source
|
Record name | N-benzyl-1-methylhydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21076-23-3 |
Source
|
Record name | N-benzyl-1-methylhydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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